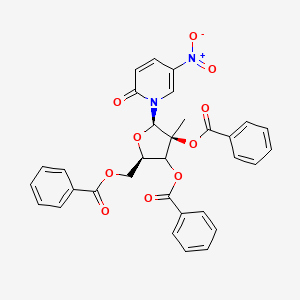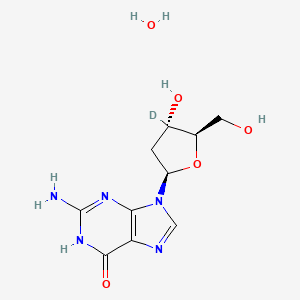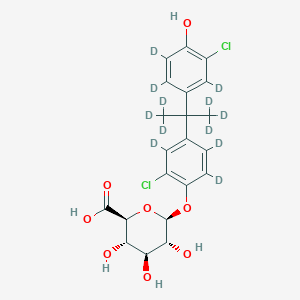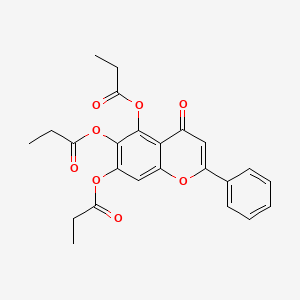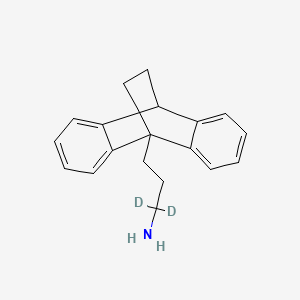
Methyl acetylacetate-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl acetylacetate-13C4 is synthesized through the esterification of acetoacetic acid with methanol. The process involves the use of isotopically labeled carbon sources to ensure the incorporation of 13C into the final product. The reaction typically requires an acid catalyst and is carried out under reflux conditions to drive the esterification to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure the purity and isotopic labeling of the final product. The reaction conditions are optimized for maximum yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl acetylacetate-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid or further to carbon dioxide and water.
Reduction: It can be reduced to form methyl 3-hydroxybutanoate.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Acetoacetic acid, carbon dioxide, and water.
Reduction: Methyl 3-hydroxybutanoate.
Substitution: Various substituted acetoacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl acetylacetate-13C4 is widely used in scientific research, including:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: It is used in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: It is used in drug development and pharmacokinetics to study the metabolism and distribution of drugs.
Industry: It is used in the synthesis of labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of methyl acetylacetate-13C4 involves its incorporation into biochemical pathways where it acts as a substrate or intermediate. The labeled carbon atoms allow for detailed tracking of its transformation and interactions with other molecules. This helps in understanding the molecular targets and pathways involved in its metabolism and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetoacetate: Similar in structure but without the isotopic labeling.
Ethyl acetoacetate: An ester of acetoacetic acid with ethyl instead of methyl.
Acetoacetic acid: The parent compound without the ester group.
Uniqueness
Methyl acetylacetate-13C4 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in biochemical studies. This makes it a valuable tool in research applications where understanding the fate and transformation of carbon atoms is crucial .
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
120.09 g/mol |
IUPAC-Name |
methyl 3-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1+1,3+1,4+1,5+1 |
InChI-Schlüssel |
WRQNANDWMGAFTP-NDYLVSJFSA-N |
Isomerische SMILES |
CO[13C](=O)[13CH2][13C](=O)[13CH3] |
Kanonische SMILES |
CC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


